DOTA-(t-Butyl)3-PEG5-azide

Description

Properties

Molecular Formula |

C40H76N8O12 |

|---|---|

Molecular Weight |

861.1 g/mol |

IUPAC Name |

tert-butyl 2-[4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |

InChI |

InChI=1S/C40H76N8O12/c1-38(2,3)58-35(50)31-46-14-12-45(30-34(49)42-10-20-53-22-24-55-26-28-57-29-27-56-25-23-54-21-11-43-44-41)13-15-47(32-36(51)59-39(4,5)6)17-19-48(18-16-46)33-37(52)60-40(7,8)9/h10-33H2,1-9H3,(H,42,49) |

InChI Key |

ZAFZQMAHXFLVMX-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DOTA-(t-Butyl)3-PEG5-azide |

Origin of Product |

United States |

Foundational & Exploratory

DOTA-(t-Butyl)3-PEG5-azide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-(t-Butyl)3-PEG5-azide is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and molecular imaging. This molecule incorporates three key functional components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator with its carboxylic acid groups protected by t-butyl esters, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of functionalities makes it an invaluable tool for linking biomolecules to imaging agents or therapeutic payloads.

The DOTA moiety is a powerful chelating agent for various metal ions, including radionuclides used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), as well as lanthanides for magnetic resonance imaging (MRI). The t-butyl protecting groups prevent the carboxylates from participating in unintended reactions during synthesis and conjugation, and can be readily removed under acidic conditions to allow for metal chelation. The hydrophilic PEG5 spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate. The terminal azide group allows for covalent attachment to alkyne- or cyclooctyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly efficient, specific, and biocompatible.

This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of DOTA-(t-Butyl)3-PEG5-azide, intended to assist researchers in its effective use.

Chemical Structure and Properties

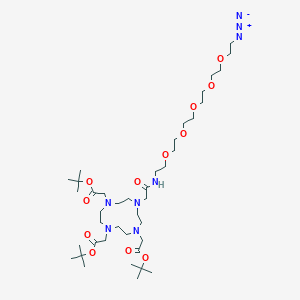

The chemical structure of DOTA-(t-Butyl)3-PEG5-azide is characterized by the DOTA macrocycle functionalized with three t-butyl-protected acetate (B1210297) arms and one arm linked to a PEG5-azide chain.

Chemical Structure

Caption: Schematic of DOTA-(t-Butyl)3-PEG5-azide Structure.

Physicochemical Properties

A summary of the key physicochemical properties of DOTA-(t-Butyl)3-PEG5-azide is presented in Table 1. This data has been compiled from various supplier technical data sheets.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₇₆N₈O₁₂ | [1][2] |

| Molecular Weight | 861.09 g/mol | [1] |

| Exact Mass | 860.5583 | [1] |

| Appearance | Colorless to light yellow oil | [3] |

| Purity | Typically ≥95% | [2][4] |

| Solubility | Soluble in DMF and DCM | [2] |

| Storage Conditions | -20°C for long-term storage | [2][3] |

Applications in Research and Drug Development

DOTA-(t-Butyl)3-PEG5-azide is a versatile linker primarily used in the development of complex biomolecular constructs for diagnostics and therapeutics.

Radiopharmaceutical Development

A primary application of this linker is in the synthesis of radiolabeled molecules for PET and SPECT imaging. The DOTA cage can be deprotected and subsequently chelated with medically relevant radioisotopes such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Copper-64 (⁶⁴Cu). The azide functionality allows for the conjugation of this radiometal-chelate complex to a targeting moiety, such as a peptide, antibody, or small molecule, that has been functionalized with an alkyne group. This enables the targeted delivery of the radioisotope to specific cells or tissues for imaging or radiotherapy.

PROTAC® Development

In the field of targeted protein degradation, DOTA-(t-Butyl)3-PEG5-azide can serve as a component of a Proteolysis Targeting Chimera (PROTAC®).[5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this linker allows for its incorporation between a target-binding ligand and an E3 ligase-binding ligand.

Bioconjugation and Click Chemistry

The presence of a terminal azide group makes this molecule an ideal reagent for "click chemistry".[5] This set of reactions is known for its high yield, specificity, and biocompatibility. The azide can react with terminal alkynes in a copper(I)-catalyzed reaction (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free, strain-promoted reaction (SPAAC). This allows for the efficient and specific conjugation to a wide range of biomolecules that have been appropriately functionalized.

Experimental Protocols

General Workflow for Bioconjugation via CuAAC ("Click Chemistry")

This workflow outlines the general steps for conjugating DOTA-(t-Butyl)3-PEG5-azide to an alkyne-functionalized biomolecule.

Caption: CuAAC Bioconjugation Workflow.

Detailed Methodologies:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DOTA-(t-Butyl)3-PEG5-azide in anhydrous DMSO.

-

Prepare a 1 mg/mL solution of the alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a 50 mM stock solution of copper(II) sulfate in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

-

-

Reaction Procedure:

-

In a microcentrifuge tube, combine the alkyne-biomolecule, DOTA-(t-Butyl)3-PEG5-azide (typically in a 3-5 fold molar excess), and the THPTA ligand.

-

To initiate the reaction, add the copper(II) sulfate followed by the freshly prepared sodium ascorbate.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.

-

-

Purification and Analysis:

-

Upon completion, the reaction mixture can be purified by size-exclusion chromatography to remove small molecule reagents.

-

The purity of the final conjugate should be assessed by analytical HPLC.

-

The identity of the conjugate should be confirmed by mass spectrometry.

-

Deprotection and Radiolabeling

Following conjugation, the t-butyl protecting groups on the DOTA moiety must be removed to allow for radiolabeling.

-

Deprotection:

-

The purified conjugate is typically treated with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane.

-

The reaction is usually carried out at room temperature for 1-2 hours.

-

The deprotected conjugate is then purified, typically by HPLC.

-

-

Radiolabeling (e.g., with ⁶⁸Ga):

-

The deprotected conjugate is dissolved in a suitable buffer (e.g., sodium acetate buffer, pH 4.5).

-

The ⁶⁸Ga eluate from a ⁶⁸Ge/⁶⁸Ga generator is added to the conjugate solution.

-

The reaction mixture is heated at 95°C for 5-10 minutes.

-

The radiolabeling efficiency is determined by radio-TLC or radio-HPLC.

-

The final radiolabeled product is typically purified using a C18 cartridge to remove unchelated ⁶⁸Ga.

-

Conclusion

DOTA-(t-Butyl)3-PEG5-azide is a valuable and versatile chemical tool for researchers in drug development and molecular imaging. Its well-defined structure, combining a protected DOTA chelator, a PEG spacer, and an azide handle for click chemistry, allows for the straightforward synthesis of complex bioconjugates. While detailed experimental data and peer-reviewed protocols for this specific molecule are not widely available, the general procedures outlined in this guide provide a solid foundation for its application in the laboratory. As with any chemical reagent, it is imperative that researchers perform appropriate characterization and optimization for their specific systems to ensure reliable and reproducible results.

References

An In-depth Technical Guide to the Application of DOTA-(t-Butyl)3-PEG5-azide in Research

For Researchers, Scientists, and Drug Development Professionals

DOTA-(t-Butyl)3-PEG5-azide is a heterobifunctional linker at the forefront of radiopharmaceutical development and molecular imaging. Its unique tripartite structure, comprising a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) reactive group, offers a versatile platform for the precise construction of targeted imaging and therapeutic agents. This guide provides a comprehensive overview of its core applications, experimental methodologies, and the underlying chemical principles.

The core of this linker is the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, a highly efficient chelating agent renowned for its ability to form exceptionally stable complexes with a variety of radiometals used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, as well as targeted radionuclide therapy. The three tert-butyl ester groups serve as protecting groups for the carboxylic acid arms of the DOTA cage, preventing unwanted side reactions during the conjugation process. These protecting groups can be efficiently removed under acidic conditions to allow for radiolabeling.

The PEG5 spacer, a five-unit polyethylene glycol chain, enhances the pharmacokinetic properties of the resulting bioconjugate. PEGylation is a well-established strategy to improve solubility, increase in vivo stability by reducing enzymatic degradation, and prolong circulation half-life. The azide (N3) group is a key functional handle for "click chemistry," a suite of bioorthogonal reactions that enable the efficient and specific covalent attachment of the linker to a biomolecule of interest, such as a peptide, antibody, or small molecule, that has been functionalized with a corresponding alkyne group.

Core Applications in Research

The primary application of DOTA-(t-Butyl)3-PEG5-azide is in the development of targeted radiopharmaceuticals. This involves a multi-step process:

-

Bioconjugation: The azide group of the linker is covalently attached to a targeting molecule (e.g., a tumor-specific peptide) that has been modified to contain an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

-

Deprotection: The tert-butyl ester protecting groups on the DOTA chelator are removed using an acid, such as trifluoroacetic acid (TFA), to expose the free carboxylic acids.

-

Radiolabeling: The deprotected DOTA-PEG-bioconjugate is then incubated with a solution containing the desired radiometal (e.g., Gallium-68) to form the final radiolabeled imaging or therapeutic agent.

This modular approach allows for the development of a wide range of targeted agents for applications in oncology, neurology, and cardiology.

Data Presentation

While specific quantitative data for DOTA-(t-Butyl)3-PEG5-azide is not extensively published, the following tables provide representative data for similar DOTA-conjugated and PEGylated systems to serve as a benchmark for researchers.

Table 1: Representative Radiolabeling Efficiencies of ⁶⁸Ga with DOTA-Conjugates

| DOTA-Conjugate Type | Precursor Amount | Reaction Temperature (°C) | Reaction Time (min) | Radiolabeling Efficiency (%) | Reference |

| DOTA-Peptide | 20 µg | 90 | 20 | >95 | [1] |

| DOTA-PAMAM Dendrimer | 11.69 µM | 90-100 | 30 | >93 | [2] |

| DOTA-Curcumin | Not Specified | 95 | 15-20 | >90 | [3] |

| DOTA-TOC | 5-20 µg | Not Specified | Not Specified | 60.37 ± 28.56 | [4] |

Table 2: Representative In Vitro Stability of ⁶⁸Ga-DOTA-Conjugates

| DOTA-Conjugate | Medium | Incubation Time (min) | Intact Conjugate (%) | Reference |

| ⁶⁸Ga-DOTA-Curcumin | PBS | 120 | 88 ± 3 | [3] |

| ⁶⁸Ga-DOTA-Curcumin | Human Serum | 120 | 85 ± 3 | [3] |

| ⁶⁸Ga-DOTA-Curcumin | Whole Human Blood | 120 | 57 ± 3 | [3] |

| ⁶⁸Ga-DOTA-TBIA101 | Whole Blood | 180 | ≥97.2 | [5] |

| ⁶⁸Ga-DOTA-TBIA101 | Plasma | 180 | ≥97.2 | [5] |

| ⁶⁸Ga-DOTA-TBIA101 | Serum | 180 | ≥97.2 | [5] |

Table 3: Representative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEGylated Azides

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |

| Alkyne-Peptide | Azido-PEG | Copper Wire | DMF | ~100 | [6] |

| Alkyne-Peptide | Azido-PEG | CuSO₄/NaAsc | DMF | >95 | [6] |

| PEG-functionalized alkyne | Azide-functionalized resorcinarene | CuBr/PMDETA | DMF | 84 | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving DOTA-(t-Butyl)3-PEG5-azide. These should be considered as starting points and may require optimization for specific applications.

This protocol describes the conjugation of DOTA-(t-Butyl)3-PEG5-azide to an alkyne-functionalized biomolecule.

Materials:

-

DOTA-(t-Butyl)3-PEG5-azide

-

Alkyne-functionalized biomolecule (e.g., peptide, protein)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

-

Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

-

Nitrogen or Argon gas

Procedure:

-

Prepare stock solutions of all reagents. Dissolve DOTA-(t-Butyl)3-PEG5-azide and the alkyne-functionalized biomolecule in the reaction buffer. An organic co-solvent may be used to aid solubility.

-

In a reaction vial, combine the alkyne-functionalized biomolecule and a molar excess (typically 1.5-5 equivalents) of DOTA-(t-Butyl)3-PEG5-azide.

-

Add the copper-stabilizing ligand (e.g., TBTA) to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Sparge the reaction mixture with nitrogen or argon gas and seal the vial.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

-

Once the reaction is complete, the product can be purified using size-exclusion chromatography, reversed-phase HPLC, or other suitable methods to remove excess reagents and the copper catalyst.

This protocol outlines the removal of the t-butyl protecting groups from the DOTA chelator.

Materials:

-

DOTA(t-Butyl)3-PEG5-bioconjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

-

Cold diethyl ether

-

Nitrogen or Argon gas

Procedure:

-

Lyophilize the DOTA(t-Butyl)3-PEG5-bioconjugate to remove any residual water.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Dissolve the lyophilized conjugate in the cleavage cocktail.

-

Allow the reaction to proceed at room temperature for 2-4 hours under a nitrogen or argon atmosphere.

-

Following deprotection, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the deprotected product.

-

Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.

-

Dry the final deprotected DOTA-PEG5-bioconjugate under vacuum.

This protocol describes the chelation of ⁶⁸Ga to the deprotected DOTA-PEG5-bioconjugate.

Materials:

-

Deprotected DOTA-PEG5-bioconjugate

-

⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)

-

Sterile, metal-free water

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

In a sterile, metal-free reaction vial, add the required amount of the deprotected DOTA-PEG5-bioconjugate (typically in the range of 10-50 µg).

-

Add the sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0-4.5.[1]

-

Add the ⁶⁸GaCl₃ eluate to the buffered conjugate solution.

-

Heat the reaction mixture at 90-95°C for 10-20 minutes.[1]

-

After cooling to room temperature, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A high radiochemical purity (>95%) is typically desired for in vivo applications.[4]

Mandatory Visualizations

Caption: Experimental workflow for creating a radiolabeled bioconjugate.

Caption: Logical workflow for synthesis and radiolabeling.

References

- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeling optimization and characterization of 68Ga labeled DOTA–polyamido-amine dendrimer conjugate – Animal biodistribution and PET imaging results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of single vial kits for preparation of (68)Ga-labelled peptides for PET imaging of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of DOTA-tris(t-butyl ester) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis pathway for DOTA-tris(t-butyl ester), a critical bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Introduction: The Strategic Importance of tert-Butyl Protection in DOTA Synthesis

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective chelating agent, renowned for forming exceptionally stable complexes with a variety of metal ions, particularly lanthanides. This stability is paramount for in vivo applications to prevent the release of potentially toxic free metal ions. For bioconjugation, where DOTA is attached to targeting moieties such as peptides or antibodies, selective protection of its carboxylic acid groups is essential to control reactivity.

The use of tert-butyl esters as protecting groups is advantageous due to their stability under basic conditions and their lability under mild acidic conditions, typically using trifluoroacetic acid (TFA). This allows for the selective deprotection of the carboxyl groups after conjugation to a biomolecule, often concurrently with the cleavage of the conjugate from a solid-phase resin. DOTA-tris(t-butyl ester), with three of its four carboxylic acid arms protected, offers a single free carboxylic acid for direct and specific conjugation, preventing intermolecular cross-linking.[1]

Synthetic Pathway Overview

The most common and efficient synthesis of DOTA-tris(t-butyl ester) is a two-step process.[1][2] The synthesis commences with the regioselective tris-alkylation of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). This intermediate is then selectively alkylated on the remaining secondary amine, followed by a final hydrolysis or deprotection step to yield the desired product. An alternative approach involves the use of benzyl (B1604629) bromoacetate (B1195939) for the fourth arm, which is subsequently removed by hydrogenolysis.[3]

A significant advantage of the primary described method is the straightforward purification process that can avoid laborious and time-consuming column chromatography, making it a cost-effective and scalable method.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for the two-step synthesis of DOTA-tris(t-butyl ester).

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Tris-alkylation of Cyclen | tert-Butyl bromoacetate, Sodium Acetate (B1210297) | N,N-Dimethylacetamide | Room Temp. | 120 | - | [4] |

| 2a | Mono-alkylation | Ethyl bromoacetate, K₂CO₃ | CH₃CN | 55-60 | - | 98 | [1] |

| 2b | Hydrolysis | NaOH, Dioxane/H₂O | Dioxane/H₂O (3:1) | 50 | 4 | 94 (from step 2a) | [1] |

| Overall | Two-Step Synthesis | ~92 | [1] |

Table 2: Product Characterization

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Technique | Expected Results | Reference |

| DOTA-tris(t-butyl ester) | C₂₈H₅₂N₄O₈ | 572.73 | ¹H NMR, ¹³C NMR, HRMS | Confirmation of structure and molecular weight | [2][5] |

Detailed Experimental Protocols

The following protocols are based on established and efficient synthetic routes.[1][4]

Step 1: Synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(tBu)ester)

-

To a suspension of cyclen (1.0 eq) and sodium acetate (3.0 eq) in N,N-dimethylacetamide (DMA), add a solution of tert-butyl bromoacetate (3.0 eq) in DMA dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 5 days.

-

Pour the reaction mixture into water to obtain a clear solution.

-

Add solid sodium bicarbonate portion-wise until a white solid precipitates.

-

Collect the precipitate by filtration and dissolve it in chloroform.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 2a: Synthesis of 1-(Ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

-

In a round-bottom flask under a nitrogen atmosphere, combine 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetonitrile (B52724).

-

Heat the mixture to 55-60°C.

-

Add a solution of ethyl bromoacetate (1.0 eq) in acetonitrile dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter off the potassium carbonate and remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2b: Synthesis of 1-(Acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-butyl ester))

-

Dissolve the crude product from Step 2a in a 3:1 (v/v) mixture of dioxane and aqueous NaOH solution.

-

Stir the solution vigorously under a nitrogen atmosphere at 50°C for approximately 4 hours.

-

Remove the dioxane under reduced pressure.

-

Add water to the residue.

-

Extract the aqueous mixture three times with dichloromethane (B109758) (CH₂Cl₂).

-

Combine the organic phases and wash twice with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, DOTA-tris(t-butyl ester).[2]

Experimental Workflow and Logic

The overall experimental workflow is designed for efficiency and scalability, with a key feature being the avoidance of column chromatography for purification.

Purification and Characterization

A significant advantage of the presented synthetic route is the ability to purify the final product without resorting to column chromatography.[1] The purification relies on precipitation and liquid-liquid extraction techniques.

Characterization of the final product is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.

Alternative tert-Butyl Protected DOTA Derivatives

While DOTA-tris(t-butyl ester) is the most common derivative for bioconjugation, other protection strategies exist. For instance, the synthesis of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been reported, providing a di-functionalized chelator. The choice of the specific derivative depends on the desired application and the number of functional groups to be introduced.

Conclusion

The synthesis of tert-butyl protected DOTA derivatives, particularly DOTA-tris(t-butyl ester), is a critical process for the advancement of radiopharmaceuticals and molecular imaging agents. The presented two-step synthetic protocol offers a high-yield and cost-effective method for producing this essential bifunctional chelator. The detailed experimental procedures and workflow diagrams provided in this guide are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

- 1. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. TW201713632A - Method for preparing DOTA derivative organic ligand which is a precursor DOTA-tris(tBu ester) of hypoxic tissue contrast agent DOTA-Ni with significant cost advantage in the preparation - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOTA-tris(tert-butyl ester) Novabiochem® | 137076-54-1 [sigmaaldrich.com]

The Pivotal Role of PEG5 Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the ultimate success and efficacy of the resulting conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers, and specifically those with five ethylene (B1197577) glycol units (PEG5), have emerged as a versatile and highly advantageous tool. This in-depth technical guide explores the core functions of PEG5 linkers in bioconjugation, providing a comprehensive overview of their properties, applications, and the quantitative impact they impart on biomolecules. Detailed experimental protocols and visual representations of key processes are included to equip researchers with the practical knowledge needed for successful bioconjugate development.

Core Principles and Advantages of PEG5 Linkers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer.[1][2] The incorporation of a discrete PEG5 chain as a linker in bioconjugates offers a multitude of benefits that address common challenges in drug development, such as poor solubility and rapid clearance of hydrophobic drugs.[3][4]

The primary advantages of utilizing a PEG5 linker can be summarized as follows:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and a propensity for aggregation. The hydrophilic nature of the PEG5 linker significantly improves the overall solubility of the bioconjugate in aqueous environments, mitigating aggregation and facilitating easier handling and administration.[3][4]

-

Improved Pharmacokinetics: The presence of the PEG5 chain increases the hydrodynamic radius of the bioconjugate. This increased size leads to reduced renal clearance, resulting in a longer circulation half-life in the bloodstream.[3] This extended exposure can lead to greater accumulation of the therapeutic agent at the target site.

-

Reduced Immunogenicity: The PEG5 linker can act as a shield, masking potential antigenic epitopes on the surface of a protein or antibody. This "stealth" effect can reduce the likelihood of an immune response against the bioconjugate, a critical factor for therapeutics administered repeatedly.[1]

-

Precise Spatial Control: A discrete PEG5 linker provides a defined and flexible spacer of a specific length between the two conjugated molecules. This precise control over distance is crucial for minimizing steric hindrance and ensuring that the biological activity of the components, such as the binding affinity of an antibody, is retained.[3]

-

Increased Stability: PEG chains can protect the conjugated biomolecule from enzymatic degradation and proteolysis, thereby enhancing its stability in biological fluids.[5]

Quantitative Impact of PEG Linkers

The length of the PEG linker is a critical parameter that can be modulated to fine-tune the properties of a bioconjugate. While specific quantitative data for PEG5 is often embedded in broader studies comparing various PEG lengths, the general trends provide valuable insights.

| Parameter | Effect of Increasing PEG Linker Length | Rationale |

| Solubility | Increases | The hydrophilic nature of the PEG chain improves the overall solubility of the bioconjugate, especially for hydrophobic payloads.[3] |

| Plasma Half-life (t½) | Generally Increases | The increased hydrodynamic size reduces renal clearance, leading to longer circulation times.[3] Studies on affibody-based drug conjugates showed that increasing PEG size from no PEG to 4 kDa and 10 kDa resulted in a 2.5-fold and 11.2-fold increase in half-life, respectively.[6] |

| In Vitro Cytotoxicity (for ADCs) | May Decrease | Longer linkers can sometimes lead to reduced potency in cell-based assays, potentially due to altered cell permeability or payload release kinetics.[7] For instance, affibody-MMAE conjugates with 4 kDa and 10 kDa PEG linkers showed a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively, compared to a non-PEGylated conjugate.[6] |

| In Vivo Efficacy (for ADCs) | Often Improves | Enhanced pharmacokinetic properties and tumor accumulation due to longer circulation times can lead to improved overall antitumor efficacy, despite potentially lower in vitro potency.[7] |

| Drug-to-Antibody Ratio (DAR) Aggregation | Reduces | Hydrophilic PEG linkers can mitigate the aggregation propensity of ADCs, even at higher DARs where hydrophobic payloads would typically induce aggregation.[3] |

Applications in Bioconjugation

Heterobifunctional PEG5 linkers are instrumental in the development of advanced biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3]

Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker is a critical component influencing the stability, efficacy, and safety of the ADC. PEG5 linkers are incorporated to enhance the solubility and pharmacokinetic profile of the ADC, which can allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[3]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding and E3-binding moieties is crucial for the formation and stability of the ternary complex. PEG5 linkers are frequently employed to provide the optimal length and flexibility required for efficient ternary complex formation and subsequent protein degradation.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a heterobifunctional PEG5 linker and its use in a typical bioconjugation reaction.

Synthesis of a Heterobifunctional Alkyne-PEG5-Iodo Linker

This protocol outlines a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified for various bioconjugation applications.[3]

Materials:

-

Pentaethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium iodide (NaI)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Acetone

-

Silica (B1680970) gel for chromatography

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF and cool the solution to 0 °C.

-

Add NaH portion-wise and stir the mixture for 30 minutes at 0 °C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.

-

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

-

Add MsCl dropwise and stir for 2 hours at room temperature.

-

Wash the reaction mixture with dilute HCl and brine.

-

Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.

-

-

Iodination of Alkyne-PEG5-OMs:

-

Dissolve alkyne-PEG5-OMs and NaI in acetone.

-

Heat the reaction mixture to reflux and stir overnight.

-

Concentrate the reaction mixture and purify by silica gel chromatography to yield the final product, alkyne-PEG5-I.

-

Bioconjugation using an NHS-PEG5-Maleimide Linker

This protocol describes the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a commercially available or synthesized NHS-PEG5-maleimide linker.[3]

References

- 1. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. purepeg.com [purepeg.com]

- 5. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

The Azide Group: A Locus of Reactivity in Click Chemistry for Accelerated Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group, once primarily known for its use in explosives and as a metabolic inhibitor, has been repurposed by the principles of "click chemistry" into a cornerstone of modern chemical biology and drug development.[1] Its unique combination of stability, small size, and bioorthogonality makes it an ideal chemical handle for the rapid and efficient construction of complex molecular architectures.[1][2] This technical guide delves into the core function of the azide group in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing detailed mechanisms, experimental protocols, and quantitative data to empower researchers in their quest for novel therapeutics.

The Azide as a Bioorthogonal Chemical Reporter

The utility of the azide group in complex biological systems stems from its "bioorthogonality" – it is virtually absent in nature and does not participate in or interfere with native biochemical processes.[1][3] This allows for the precise and selective labeling of biomolecules in their native environments, including within living cells.[][5] Azides can be readily introduced into biomolecules such as proteins, nucleic acids, and glycans through metabolic labeling or chemical modification of existing functional groups.[2][6][7] Once incorporated, the azide serves as a latent reactive partner, poised for a highly specific "click" reaction with a complementary alkyne-containing molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential Click Reaction

The CuAAC reaction is the premier example of a click reaction, renowned for its high yields, stereospecificity, and broad functional group tolerance.[1][8] It involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[9][10] This reaction exhibits a remarkable rate acceleration of 107 to 108 compared to the uncatalyzed thermal reaction, which often requires harsh conditions and yields a mixture of regioisomers.[9][11]

Mechanism of CuAAC

The now widely accepted mechanism for CuAAC involves a dinuclear copper intermediate.[9][12] Kinetic studies have shown a second-order dependence on the copper concentration, supporting this more complex pathway over earlier mononuclear proposals.[9][12]

The catalytic cycle can be summarized in the following key steps:

-

Formation of a Copper-Acetylide Complex: A terminal alkyne reacts with a Cu(I) catalyst to form a π-complex, which then deprotonates to generate a highly nucleophilic copper-acetylide intermediate.[12][13]

-

Coordination of the Azide: The azide coordinates to a second copper atom, which acts as a stabilizing donor ligand.[11]

-

Cycloaddition: The coordinated azide then undergoes a [3+2] cycloaddition with the copper acetylide, forming a six-membered copper metallacycle intermediate.[9][11]

-

Ring Contraction and Protonolysis: This metallacycle rapidly contracts to a more stable dinuclear copper triazolide.[9] Subsequent protonolysis, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalytic species.[9][11]

Quantitative Data for CuAAC Reactions

The efficiency of CuAAC reactions is influenced by factors such as the nature of the reactants, the solvent, and the catalytic system employed. The following table summarizes typical quantitative data for CuAAC reactions.

| Reactants | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Phenylacetylene, Benzyl (B1604629) Azide | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | Room Temp | 1-4 | >95 | [14] |

| Propargyl alcohol, Sodium Azide, 2-chloro-N-phenyl-acetamide | Fe/Cu nanocatalyst | Water | 60 | 1 | 94 | [14] |

| 1-Pentyne, Sodium Azide, 2-chloro-N-phenyl-acetamide | Fe/Cu nanocatalyst | Water | 60 | 1 | 92 | [14] |

Experimental Protocol: General Procedure for Solution-Phase CuAAC

This protocol is a starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles and can be adapted for various substrates.

Materials:

-

Terminal alkyne (1 equivalent)

-

Azide (1 equivalent)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)

-

Sodium ascorbate (0.1-0.2 equivalents)

-

Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)

Procedure:

-

Dissolve the terminal alkyne and the azide in the chosen solvent in a reaction vessel.

-

If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Catalyst-Free Approach

While highly efficient, the use of a copper catalyst in CuAAC can be cytotoxic, limiting its application in living systems.[5][15] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this limitation by employing a strained cyclooctyne (B158145) as the alkyne reaction partner.[16][] The high ring strain of the cyclooctyne provides the driving force for the reaction, obviating the need for a metal catalyst.[16][18]

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition.[16][19] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[16] The release of ring strain in the transition state significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures.[16]

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The following table provides a comparison of second-order rate constants for various cyclooctynes with benzyl azide.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| BCN | ~0.004 - 0.1 | [15][20] |

| DBCO | ~0.1 - 0.3 | [15][20] |

| DIFO | ~0.4 | [18] |

| DIBAC | ~0.3 - 0.9 | [20] |

| BARAC | ~0.9 | [20] |

Experimental Protocol: General Procedure for SPAAC in Bioconjugation

This protocol describes a general method for labeling an azide-modified biomolecule with a DBCO-functionalized probe.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

DBCO-functionalized probe (e.g., fluorescent dye, biotin) (typically 1.5-5 equivalents)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration.

-

Dissolve the DBCO-functionalized probe in a compatible solvent (e.g., DMSO) to prepare a stock solution.

-

Add the desired molar excess of the DBCO probe stock solution to the solution of the azide-modified biomolecule. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours depending on the concentrations and the specific reactants.

-

Monitor the reaction progress if possible (e.g., by fluorescence for a fluorescent probe).

-

Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.

Applications in Drug Development

The azide group, through its participation in click chemistry, has become an indispensable tool in drug discovery and development.[21][22][23][24]

-

Fragment-Based Drug Discovery (FBDD): Click chemistry is used to link small molecular fragments that bind to adjacent sites on a biological target, rapidly generating potent lead compounds.[22]

-

Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by click reactions is ideal for attaching potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[][24]

-

PROTACs and Molecular Glues: The modular nature of click chemistry facilitates the synthesis of libraries of proteolysis-targeting chimeras (PROTACs) and molecular glues for targeted protein degradation.

-

Bioconjugation and Imaging: Azide-alkyne cycloadditions are widely used to attach imaging agents (e.g., fluorophores, PET isotopes) to biomolecules for diagnostic and research purposes.[1][]

Conclusion

The azide group has been transformed into a powerful and versatile functional group for chemical synthesis, particularly within the realms of drug discovery and chemical biology. Its ability to participate in highly efficient and selective click chemistry reactions, both with and without a metal catalyst, provides researchers with a robust toolkit for the construction of complex molecules and bioconjugates. As our understanding of these reactions deepens and new azide- and alkyne-containing building blocks are developed, the impact of the azide group on the future of medicine and biotechnology will undoubtedly continue to expand.

References

- 1. bachem.com [bachem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Bioconjugation viaazide–Staudinger ligation: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Azide-Functional Extracellular Matrix Coatings as a Bioactive Platform for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. csmres.co.uk [csmres.co.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rjptonline.org [rjptonline.org]

DOTA-(t-Butyl)3-PEG5-azide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and common applications of DOTA-(t-Butyl)3-PEG5-azide, a versatile heterobifunctional linker. This document outlines its molecular characteristics and provides detailed experimental protocols for its principal uses in bioconjugation, radiolabeling, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

DOTA-(t-Butyl)3-PEG5-azide is a polyethylene (B3416737) glycol (PEG)-based linker molecule containing a protected DOTA chelator at one end and an azide (B81097) group at the other. The tert-butyl esters protecting the DOTA cage enhance its solubility in organic solvents and can be removed under acidic conditions to enable metal chelation.[1][2] The PEG5 spacer increases the aqueous solubility and provides spatial separation between conjugated molecules.[3] The terminal azide group is a versatile handle for bioorthogonal "click chemistry" reactions.[4]

| Property | Value | Source |

| Molecular Formula | C40H76N8O12 | [1][5][6] |

| Molecular Weight | 861.09 g/mol | [5] |

| Exact Mass | 860.5583 | [5] |

| Purity | Typically ≥95% | [1][6] |

| Appearance | Colorless to light yellow oil | [7] |

| Storage Conditions | -20°C for long-term storage | [1][6] |

Applications and Experimental Protocols

The unique trifunctional nature of DOTA-(t-Butyl)3-PEG5-azide—comprising a protected chelator, a flexible PEG spacer, and a reactive azide—makes it a valuable tool in several areas of biomedical research.

PROTAC Synthesis via Click Chemistry

DOTA-(t-Butyl)3-PEG5-azide serves as a PEG-based linker in the modular synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The azide group on the linker allows for its conjugation to an alkyne-functionalized molecule, typically the protein of interest (POI) ligand or the E3 ligase ligand, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4][5]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating an alkyne-containing molecule to DOTA-(t-Butyl)3-PEG5-azide.

Materials:

-

DOTA-(t-Butyl)3-PEG5-azide

-

Alkyne-functionalized molecule (e.g., POI ligand)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous conditions)[9]

Procedure:

-

Dissolve DOTA-(t-Butyl)3-PEG5-azide and the alkyne-functionalized molecule in the chosen solvent.[5]

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.[5]

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.[6][9]

-

If performing the reaction in an aqueous buffer, pre-incubate the CuSO4 with a stabilizing ligand like THPTA before adding it to the reaction mixture.[9]

-

Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.[6]

-

Upon completion, the resulting triazole-linked conjugate can be purified by preparative HPLC.[6]

Logical Workflow for PROTAC Synthesis:

Caption: Workflow for PROTAC synthesis using CuAAC click chemistry.

Radiolabeling with the DOTA Chelator

The DOTA cage is a highly effective chelator for various trivalent radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac), which are used in PET imaging and radiotherapy.[10][11][12] After conjugating the DOTA-(t-Butyl)3-PEG5-azide to a targeting molecule (e.g., a peptide or antibody) via its azide group, the tert-butyl protecting groups on the DOTA cage must be removed before radiolabeling.

Experimental Protocol: Deprotection and Radiolabeling

Part A: Deprotection of tert-Butyl Esters

-

Dissolve the DOTA(tBu)3-PEG-conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA v/v).[12]

-

Stir the reaction at room temperature for 30 minutes to 2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected DOTA-PEG-conjugate.

Part B: Radiolabeling with Gallium-68 (⁶⁸Ga) This protocol is a general guideline for labeling with ⁶⁸Ga. Conditions will vary depending on the specific radionuclide.[1]

-

Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[1]

-

Prepare a reaction solution by dissolving the deprotected DOTA-PEG-conjugate in a suitable buffer, such as sodium acetate (B1210297) (pH 4.5).[1]

-

Add the ⁶⁸Ga eluate to the conjugate solution.

-

Heat the reaction mixture at 85-95°C for 10-15 minutes.[1][12]

-

After cooling, determine the radiochemical purity using methods like instant thin-layer chromatography (iTLC) or radio-HPLC.[1]

-

Purify the radiolabeled product if necessary, for example, using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

Experimental Workflow for Radiolabeling:

Caption: General workflow for deprotection and radiolabeling.

References

- 1. benchchem.com [benchchem.com]

- 2. DOTA-(t-Butyl)3-PEG5-azide | BroadPharm [broadpharm.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. DOTA-(t-Butyl)3-PEG5-azide | AxisPharm [axispharm.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. confluore.com.cn [confluore.com.cn]

- 10. books.rsc.org [books.rsc.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Storage and Stability of DOTA-(t-Butyl)3-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical storage and stability conditions for DOTA-(t-Butyl)3-PEG5-azide, a key bifunctional chelator used in the development of targeted radiopharmaceuticals and bioconjugates. Adherence to proper handling and storage protocols is paramount to ensure the compound's integrity, experimental reproducibility, and safety.

Recommended Storage Conditions

The stability of DOTA-(t-Butyl)3-PEG5-azide is directly influenced by its storage environment. The following conditions are recommended based on supplier data sheets and general best practices for azide-containing compounds.

Quantitative Storage Recommendations

For optimal stability and to minimize degradation, specific temperature and duration guidelines should be followed. The compound is typically shipped at ambient temperatures, indicating stability for short durations without refrigeration[1][2].

| Storage Duration | Temperature | Additional Conditions |

| Long-term (months to years) | -20°C[1][2][3][4] | Dry and dark environment[2] |

| Short-term (days to weeks) | 0 - 4°C[2] | Dry and dark environment[2] |

Stability Profile and Incompatibility

DOTA-(t-Butyl)3-PEG5-azide's stability is not only time and temperature-dependent but is also significantly affected by exposure to certain chemical and physical factors. The azide (B81097) functional group, while versatile in "click chemistry," is energetically unstable and requires careful handling.

Factors Affecting Stability

-

Light: Organic azides can be sensitive to light, which can provide the energy to initiate decomposition[5][6][7]. It is crucial to store the compound in a dark environment or in light-protecting containers.

-

Heat, Friction, and Shock: Azides are energetic compounds and can be sensitive to heat, friction, and mechanical shock, which can lead to violent decomposition[5][6][7][8].

-

Acids: Contact with acids must be strictly avoided as it can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive[5][6][8].

-

Heavy Metals: Azides can react with heavy metals (e.g., copper, lead, mercury, silver, zinc) and their salts to form highly sensitive and explosive metal azides[5][6][8]. This is a critical consideration in experimental design, especially concerning purification and reaction work-ups.

-

Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) should be avoided in reactions involving azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane, respectively[5][7].

-

Reducing Agents: Strong reducing agents can react with the azide group.

The PEG (Polyethylene Glycol) linker in the molecule generally enhances its stability, particularly in biological media. Studies on similar PEGylated DOTA-conjugates have demonstrated improved stability in human plasma compared to their non-PEGylated counterparts[9].

Summary of Incompatibilities

| Incompatible Material | Potential Hazard |

| Acids | Formation of toxic and explosive hydrazoic acid[5][6][8] |

| Heavy Metals and their Salts | Formation of highly shock-sensitive and explosive metal azides[5][6][8] |

| Halogenated Solvents (e.g., DCM, Chloroform) | Formation of explosively unstable di- and tri-azidomethane[5][7] |

| Strong Reducing Agents | Unwanted reaction with the azide moiety |

| Metal Spatulas | Risk of forming sensitive metal azides through friction or reaction[5][8] |

Experimental Protocols and Safe Handling

While specific, validated stability-indicating assay protocols for DOTA-(t-Butyl)3-PEG5-azide are not publicly available, a general framework for handling this and other organic azides can be established to ensure safety and compound integrity.

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling and use of DOTA-(t-Butyl)3-PEG5-azide, from receiving to disposal.

References

- 1. DOTA-(t-Butyl)3-PEG5-azide | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. purepeg.com [purepeg.com]

- 4. DOTA-(t-Butyl)3-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. ucd.ie [ucd.ie]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. PEGylation, increasing specific activity and multiple dosing as strategies to improve the risk-benefit profile of targeted radionuclide therapy with 177Lu-DOTA-bombesin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Chelation: A Technical Guide to DOTA and Radiometals

For researchers, scientists, and drug development professionals, understanding the precise mechanism of DOTA chelation with radiometals is paramount for the successful design and application of radiopharmaceuticals. This in-depth technical guide delineates the core principles of this critical interaction, providing a comprehensive overview of the thermodynamics, kinetics, and practical methodologies involved.

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) stands as a cornerstone in nuclear medicine, prized for its ability to form highly stable complexes with a variety of diagnostic and therapeutic radiometals.[1][2][3] This exceptional stability is crucial to prevent the in vivo release of free radiometals, which could lead to off-target toxicity and compromised imaging or therapeutic efficacy.[4] The formation of a DOTA-radiometal complex is a sophisticated process governed by a delicate interplay of thermodynamic and kinetic factors.

The Mechanism of Chelation: A Step-by-Step Process

The chelation of a radiometal by DOTA is a multi-step process. The DOTA molecule possesses a pre-organized cavity formed by its 12-membered tetraaza ring and four pendant acetate (B1210297) arms. This structure allows it to effectively encapsulate a metal ion.

The process begins with the rapid, reversible formation of an out-of-cage intermediate, where the radiometal is coordinated to the four carboxylate groups. This is followed by a slower, rate-determining step involving the conformational rearrangement of the macrocycle and the coordination of the metal ion by the four nitrogen atoms of the cyclen ring. This final step "locks" the radiometal into the DOTA cage, resulting in a highly stable and kinetically inert complex.

Thermodynamic and Kinetic Considerations

The remarkable stability of DOTA-radiometal complexes is reflected in their high thermodynamic stability constants.[1][3] However, from a practical standpoint in radiopharmaceutical development, kinetic inertness—the resistance of the complex to dissociation—is often more critical.[5] DOTA complexes exhibit slow dissociation rates, ensuring the radiometal remains securely chelated under physiological conditions.

The kinetics of the labeling reaction are influenced by several key parameters:

-

pH: The optimal pH for radiolabeling DOTA conjugates is typically in the range of 3.5 to 5.0.[6][7][8] At lower pH values, protonation of the carboxylate and amine groups of DOTA can hinder complex formation. Conversely, at higher pH, the formation of radiometal hydroxides can compete with the chelation reaction.[6][7]

-

Temperature: Elevated temperatures are often required to overcome the kinetic barrier for the final conformational rearrangement of the DOTA macrocycle.[9][10] Typical labeling temperatures range from 80°C to 100°C.[6][7]

-

Concentration: The concentrations of both the DOTA-conjugate and the radiometal play a crucial role in the labeling efficiency.

-

Contaminants: The presence of competing metal ions can interfere with the radiolabeling process.[6][7] For instance, cadmium (Cd²⁺), a decay product of ¹¹¹In, can compete for DOTA chelation.[6][7] Similarly, high concentrations of zinc ions can interfere with ⁶⁸Ga labeling.[11]

Quantitative Data on Radiolabeling Conditions

The optimal conditions for radiolabeling DOTA-peptides vary depending on the specific radiometal being used. The following table summarizes key parameters for several commonly used radiometals.

| Radiometal | Optimal pH | Temperature (°C) | Time (min) | Key Considerations |

| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | Zr⁴⁺ and Hf⁴⁺ decay products do not significantly interfere.[6][7] |

| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | Cd²⁺ is a strong competitor for DOTA chelation.[6][7] |

| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | Hf⁴⁺ decay product does not significantly interfere.[6][7] |

| ⁶⁸Ga | 3.5 - 4.0 | 85 - 95 | 8 - 12 | Bi- and trivalent ionic contaminants should be minimized.[8][11] |

Experimental Protocols for DOTA Radiolabeling

The following provides a generalized experimental workflow for the radiolabeling of a DOTA-conjugated peptide. Specific parameters should be optimized for each unique combination of peptide and radiometal.

Detailed Methodologies:

1. Reagent Preparation:

-

DOTA-Peptide Solution: Prepare a stock solution of the DOTA-conjugated peptide in high-purity water or a suitable buffer. The concentration will depend on the desired specific activity.

-

Radiolabeling Buffer: A common buffer is 0.1 M to 1 M sodium acetate, pH 4.0-5.0.[11]

-

Radiometal Eluate: Obtain the radiometal from a generator (e.g., ⁶⁸Ge/⁶⁸Ga generator) or as a solution (e.g., ¹⁷⁷LuCl₃).[8][12]

2. Radiolabeling Reaction:

-

In a sterile, low-binding reaction vial, combine the DOTA-peptide solution and the radiolabeling buffer.

-

Add the radiometal eluate to the vial.

-

Gently mix the contents.

3. pH Adjustment:

-

Measure the pH of the reaction mixture and adjust to the optimal range using sterile HCl or NaOH if necessary.

4. Incubation:

-

Place the reaction vial in a heating block or water bath set to the optimized temperature.

-

Incubate for the predetermined amount of time.

5. Quality Control:

-

After incubation, cool the reaction mixture to room temperature.

-

Determine the radiochemical purity by radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[9] This separates the labeled peptide from free radiometal.

6. Purification (Optional):

-

If the radiochemical purity is below the desired threshold (typically >95%), the product can be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).[13]

7. Final Formulation:

-

The purified, radiolabeled DOTA-peptide can then be formulated in a physiologically compatible solution (e.g., saline or PBS) for subsequent in vitro or in vivo experiments.

Conclusion

The chelation of radiometals by DOTA is a robust and well-characterized process that forms the foundation of many successful radiopharmaceuticals. A thorough understanding of the underlying mechanisms, kinetics, and experimental parameters is essential for the development of novel and effective diagnostic and therapeutic agents. By carefully controlling factors such as pH, temperature, and reactant concentrations, researchers can achieve high radiochemical yields and produce stable, high-quality radiolabeled compounds for a wide range of applications in nuclear medicine.

References

- 1. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00977G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]

- 6. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [iro.uiowa.edu]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DOTA-PEG-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1] This bioorthogonal reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation and drug development.[2][3]

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelating agent for various metal ions and is widely used in the development of radiopharmaceuticals for imaging and therapy.[4] The incorporation of a polyethylene (B3416737) glycol (PEG) linker between DOTA and a biomolecule can enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties. DOTA-PEG-azide is therefore a key reagent for conjugating this versatile chelator to alkyne-modified biomolecules, such as proteins, peptides, and nanoparticles.

A significant challenge in the CuAAC reaction involving DOTA is the high affinity of the DOTA macrocycle for the copper(I) catalyst. This can lead to sequestration of the catalyst, thereby inhibiting the cycloaddition reaction and interfering with subsequent radiolabeling.[4] Consequently, careful optimization of the reaction conditions is crucial, and in many cases, copper-free click chemistry approaches are employed as an alternative.[4][5]

These application notes provide a detailed protocol for the CuAAC reaction with DOTA-PEG-azide, discuss the challenges associated with copper chelation, and offer potential solutions and alternative strategies.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a CuAAC bioconjugation reaction. These values should be considered as a starting point and may require optimization depending on the specific alkyne-containing biomolecule and the desired outcome.

| Parameter | Recommended Range | Notes |

| Alkyne-modified Biomolecule | 1 equivalent | The limiting reagent. |

| DOTA-PEG-azide | 1.5 - 5 equivalents | A molar excess helps to drive the reaction to completion. |

| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 - 1 equivalent | Precursor to the active Cu(I) catalyst. An excess may be required to overcome chelation by DOTA. |

| Sodium Ascorbate (B8700270) | 1 - 5 equivalents | Freshly prepared solution is essential for efficient reduction of Cu(II) to Cu(I).[6] |

| Cu(I)-stabilizing Ligand (e.g., THPTA) | 0.5 - 5 equivalents | Stabilizes the Cu(I) catalyst and can enhance reaction efficiency. A 5:1 ligand to copper ratio is often recommended.[7] |

| Reaction Temperature | Room Temperature (20-25 °C) | Higher temperatures (e.g., 37-50 °C) can increase the reaction rate but may affect biomolecule stability.[3] |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE). |

| pH | 7.0 - 8.0 | The optimal pH can vary depending on the biomolecule. |

Experimental Protocols

Materials and Reagents

-

Alkyne-modified biomolecule

-

DOTA-PEG-azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

-

Degassed, biocompatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Deionized water

-

Organic co-solvent (e.g., DMSO, DMF) if required for solubility

-

Metal chelating agent for quenching (e.g., EDTA)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Stock Solution Preparation

-

Alkyne-modified Biomolecule: Prepare a stock solution of the alkyne-modified biomolecule in a suitable degassed buffer at a known concentration.

-

DOTA-PEG-azide: Prepare a stock solution of DOTA-PEG-azide in deionized water or a compatible organic co-solvent.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Sodium Ascorbate: Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

-

THPTA Ligand: Prepare a 50 mM stock solution of THPTA in deionized water.

CuAAC Reaction Procedure

-

In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

-

Add the DOTA-PEG-azide stock solution to achieve the desired molar excess.

-

In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution followed by the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is a good starting point.[7] Mix gently and let it stand for 1-2 minutes.

-

Add the catalyst premix to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

-

Gently mix the reaction and incubate at room temperature, protected from light.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

Once the reaction is complete, quench it by adding a metal chelating agent such as EDTA to a final concentration of 10-20 mM.

Purification of the DOTA-PEG-Conjugate

-

Remove unreacted small molecules, excess copper, and other reagents by a suitable purification method.

-

For proteins and other large biomolecules, size-exclusion chromatography (SEC) or dialysis are effective methods.

-

For smaller molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) may be necessary.

-

Analyze the purified conjugate by mass spectrometry to confirm the successful conjugation and by a suitable method to determine purity.

Mandatory Visualizations

Caption: Experimental workflow for the CuAAC conjugation of DOTA-PEG-azide.

Caption: Simplified catalytic cycle of the CuAAC reaction.

Discussion and Troubleshooting

Challenge: Copper Chelation by DOTA

The primary challenge in using DOTA-functionalized molecules in CuAAC reactions is the strong chelating ability of the DOTA macrocycle for copper ions. This can lead to the sequestration of the catalytically active Cu(I), resulting in low reaction yields or complete reaction failure.[4]

Mitigation Strategies:

-

Excess Copper and Ligand: One approach is to use a stoichiometric excess of the copper catalyst and the stabilizing ligand. This ensures that even if some copper is chelated by DOTA, a sufficient amount remains available to catalyze the cycloaddition. However, this necessitates a more rigorous purification step to remove the excess copper, which can be detrimental to the final application, especially in radiolabeling.

-

Use of a "Click Chip": A microfluidic "click chip" with an immobilized Cu(I) catalyst has been shown to facilitate the conjugation of DOTA derivatives with minimal copper leaching into the reaction solution, potentially obviating the need for extensive purification.[8]

-

Protection of the DOTA Chelator: While not commonly reported, temporary protection of the DOTA carboxylic acid groups could prevent copper chelation during the CuAAC reaction. However, this adds extra synthesis and deprotection steps to the overall workflow.

Alternative: Copper-Free Click Chemistry (SPAAC)

Due to the challenges associated with copper catalysis in the presence of DOTA, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a widely used and often preferred alternative.[4][5] SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a metal catalyst.

-

Advantages of SPAAC for DOTA Conjugation:

-

Eliminates the issue of copper chelation by DOTA.

-

Avoids potential cytotoxicity associated with copper catalysts.

-

Simplifies the reaction setup and purification.

-

-

Considerations for SPAAC:

-

The kinetics of SPAAC are generally slower than CuAAC.

-

Strained cyclooctyne reagents can be more expensive and synthetically challenging to incorporate.

-

Researchers should carefully consider the specific requirements of their application when choosing between CuAAC and SPAAC for the conjugation of DOTA-PEG-azide. For many applications, particularly those involving sensitive biomolecules or subsequent radiolabeling, the benefits of SPAAC may outweigh the faster kinetics of CuAAC.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A DOTA-peptide conjugate by copper-free click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using DOTA-PEG-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal "click chemistry" reaction that enables the efficient and specific covalent ligation of molecules in complex biological environments.[][2][3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules and in vivo studies.[3][4][5] The reaction is driven by the release of ring strain from a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), upon reaction with an azide (B81097), forming a stable triazole linkage.[][5]

DOTA-PEG-azide is a heterobifunctional linker that combines three key features:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A robust chelating agent capable of stably coordinating a variety of radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) for applications in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and targeted radiotherapy.[4][6][7]

-